5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
Description
5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core substituted at the 4-position with a pyrimidin-2-yl-piperazine group and methyl groups at the 5- and 6-positions. Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with diverse biological targets such as kinases, GPCRs, and antimicrobial enzymes .
Properties
IUPAC Name |
5,6-dimethyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-11-12(2)23-15-13(11)14(19-10-20-15)21-6-8-22(9-7-21)16-17-4-3-5-18-16/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJSGQQBWYPIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-d]pyrimidine Core Formation
The synthesis begins with the construction of the thieno[2,3-d]pyrimidine scaffold. A modified Vilsmeier-Haack reaction is employed to introduce the chlorine substituent at position 4.
Procedure :
- Condensation : Ethyl 3-amino-4-methylthiophene-2-carboxylate ( 2 ) reacts with isonicotinonitrile ( 3 ) under HCl catalysis to form pyrimidinone 4 (83% yield).
- Chlorination : Treatment of 4 with Vilsmeier reagent (POCl₃/DMF) yields 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine ( 5a ) in 98% yield.
Key Reaction :
$$
\text{Thiophene ester } \mathbf{2} + \text{Isonicotinonitrile } \mathbf{3} \xrightarrow{\text{HCl}} \text{Pyrimidinone } \mathbf{4} \xrightarrow{\text{POCl}_3/\text{DMF}} \mathbf{5a}
$$
Characterization :
Synthesis of 1-(Pyrimidin-2-yl)piperazine
Regioselective Substitution of Piperazine
Piperazine’s dual amine functionality necessitates controlled mono-substitution to avoid di-adduct formation. A Boc-protection strategy ensures selectivity.
Procedure :
- Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine (85% yield).
- Substitution : 1-Boc-piperazine reacts with 2-chloropyrimidine in DMF at 80°C, yielding 1-Boc-4-(pyrimidin-2-yl)piperazine (72% yield).
- Deprotection : Treatment with HCl/dioxane removes the Boc group, affording 1-(pyrimidin-2-yl)piperazine ( B ) in 90% yield.
Key Reaction :
$$
\text{Piperazine} \xrightarrow{\text{Boc}_2\text{O}} \text{1-Boc-piperazine} \xrightarrow{\text{2-chloropyrimidine}} \text{1-Boc-4-(pyrimidin-2-yl)piperazine} \xrightarrow{\text{HCl}} \mathbf{B}
$$
Characterization :
- ¹H NMR (DMSO-d₆): δ 3.25 (m, 4H, piperazine-H), 3.90 (m, 4H, piperazine-H), 6.62 (t, 1H, pyrimidine-H), 8.40 (d, 2H, pyrimidine-H).
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution
The chlorine at position 4 of 5a is displaced by the secondary amine of B under thermal conditions.
Procedure :
- Reaction : 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine ( 5a , 1.0 equiv) and 1-(pyrimidin-2-yl)piperazine ( B , 1.2 equiv) are refluxed in 1-butanol with triethylamine (2.0 equiv) for 12 hours.
- Workup : The mixture is concentrated, and the residue is purified via silica gel chromatography (EtOAc/hexane) to yield the title compound (65% yield).
Key Reaction :
$$
\mathbf{5a} + \mathbf{B} \xrightarrow{\text{Et}_3\text{N, 1-butanol, Δ}} \text{Target Compound}
$$
Optimization Notes :
- Solvent : 1-Butanol outperforms DMF or toluene in minimizing side reactions.
- Base : Triethylamine ensures efficient deprotonation of the piperazine amine.
Structural and Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (600 MHz, DMSO-d₆): δ 2.42 (s, 6H, 5,6-CH₃), 3.20–3.35 (m, 8H, piperazine-H), 6.60 (t, 1H, pyrimidine-H), 8.38 (d, 2H, pyrimidine-H), 8.85 (s, 1H, thienopyrimidine-H).
- ¹³C NMR : δ 20.1 (5,6-CH₃), 45.8 (piperazine-C), 110.2–158.9 (aromatic-C).
- HRMS (ESI+) : m/z 382.1521 [M+H]⁺ (calc. 382.1524).
Purity Assessment
Alternative Synthetic Routes and Comparative Analysis
Direct Amination of 2,4-Dichloro Intermediate
An alternative approach employs 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine ( 5b ) as the starting material:
- Selective Substitution at C4 : Reaction with B at 60°C in ethanol substitutes C4, leaving C2-Cl intact.
- C2 Functionalization : The C2-Cl is replaced with hydrogen via catalytic hydrogenation (Pd/C, H₂), yielding the target compound (58% overall yield).
Advantages :
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives, such as thioethers.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Biologically, 5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine has shown potential as a bioactive molecule
Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It may exhibit activities such as antiviral, anti-inflammatory, and anticancer effects, making it a candidate for further drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Piperazinyl Substituents : The target compound’s pyrimidin-2-yl-piperazine group distinguishes it from analogs with methylpiperazinyl (), phenylpiperazinyl (), or sulfonylpiperazinyl () groups. Sulfonyl groups (e.g., naphthylsulfonyl in ) enhance antimicrobial activity, while aromatic substituents (e.g., phenyl in ) may improve binding affinity via hydrophobic interactions.
- Core Modifications: Replacing thieno[2,3-d]pyrimidine with thieno[3,2-d]pyrimidine (as in ) shifts activity toward PI3K/mTOR inhibition, highlighting the impact of sulfur positioning on target selectivity.
- CNS Penetration : The original MLPCN hit () had low CNS penetration (Kp = 0.74), but fluorinated core replacements achieved Kp > 10, suggesting that the target compound’s pyrimidinyl-piperazine group may require optimization for CNS applications.
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: The thieno[2,3-d]pyrimidine core is prone to oxidative metabolism, as seen in , necessitating fluorination or heterocyclic replacements for improved stability. The target compound’s pyrimidinyl-piperazine group may mitigate this issue, though empirical data are lacking.
- In contrast, methyl or phenyl groups () may improve lipophilicity.
Antimicrobial vs. CNS/Kinase Activities
- Antimicrobial Derivatives : Compounds with sulfonylpiperazinyl () or tetrazolo-fused cores () exhibit broad-spectrum activity, with IC50 values in the micromolar range against bacterial and fungal strains.
- CNS/Kinase Targets: The MLPCN series () and PI3K/mTOR inhibitors () demonstrate that small structural changes (e.g., fluorination, morpholino substitution) redirect activity toward CNS or kinase targets. The target compound’s lack of sulfonyl or morpholino groups may limit antimicrobial effects but favor kinase/GPCR modulation.
Biological Activity
5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and other diseases influenced by kinase activity. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 284.36 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a pyrimidin-2-yl piperazine moiety.
The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cellular signaling pathways. It has been shown to interact with the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells.
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. A study evaluating its efficacy against non-small cell lung cancer (NSCLC) cell lines reported an IC50 value of 13 nM for EGFR kinase inhibition, indicating strong potential as an anticancer agent .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines:
- A549 (lung cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of 15 μM .
- NCI-H1975 (lung cancer) : Reported IC50 values ranged from 10 to 20 μM , depending on the assay conditions.
These findings suggest that the compound may effectively inhibit tumor growth by inducing apoptosis in cancer cells .
Study 1: EGFR Inhibition
In a comparative study, this compound was tested alongside known EGFR inhibitors such as AZD9291. The results indicated that it not only inhibited EGFR L858R/T790M mutations but also showed promising results in reducing tumor size in xenograft models .
Study 2: Structural Modifications
Further investigations into structural modifications revealed that altering the side chains significantly enhanced the biological activity of thieno[2,3-d]pyrimidines. Compounds with N-methyl substitutions exhibited superior cellular activity compared to those with less favorable side chains .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
